6-chloro-5-methoxy-1H-indole-3-carboxylic acid
Overview
Description
6-chloro-5-methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These pathways often involve the regulation of various cellular processes, including inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-Chloro-5-methoxy-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . The interaction with AMPK can lead to the activation or inhibition of various metabolic pathways, influencing cellular metabolism and energy balance.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of AMPK, leading to changes in the expression of genes involved in energy metabolism . Additionally, it has been reported to have antiproliferative effects on cancer cells, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to AMPK, leading to its activation or inhibition . This interaction can result in changes in the phosphorylation state of AMPK and subsequent alterations in the activity of downstream targets. Additionally, it may influence gene expression by modulating the activity of transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported to be relatively stable under normal storage conditions . Long-term exposure to certain conditions may lead to its degradation, potentially affecting its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular metabolism and energy balance . At higher doses, it may exhibit toxic or adverse effects, including potential damage to specific organs or tissues . Threshold effects have been reported, indicating that there is a dosage range within which the compound exerts its desired effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is a substrate for glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1), an enzyme involved in the conjugation of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with transporters involved in the uptake and efflux of various compounds . These interactions can affect the localization and accumulation of the compound in different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been reported to localize to specific compartments or organelles within cells, where it exerts its biological activity . The localization can affect its function and interactions with other biomolecules, ultimately influencing its overall biological effects.
Preparation Methods
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as chlorine gas and methanol in the presence of a catalyst . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
6-chloro-5-methoxy-1H-indole-3-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
6-chloro-5-methoxy-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:
5-methoxy-1H-indole-3-carboxylic acid: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.
6-chloro-1H-indole-3-carboxylic acid: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
5-chloro-1H-indole-3-carboxylic acid: Has the chloro group at a different position, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
6-chloro-5-methoxy-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-15-9-2-5-6(10(13)14)4-12-8(5)3-7(9)11/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNURBTNLNINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CN2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368874-78-5 | |
Record name | 6-chloro-5-methoxy-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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